6-Chloro-2-phenylquinolin-4-ol
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Description
6-Chloro-2-phenylquinolin-4-ol is a chemical compound with the molecular formula C15H10ClNO . It has an average mass of 255.699 Da and a monoisotopic mass of 255.045090 Da . It is also known by other names such as 2 (1H)-Quinolinone, 6-chloro-4-phenyl-, 2-Quinolinol, 6-chloro-4-phenyl-, and 6-chloro-4-phenyl-1H-quinolin-2-one .
Synthesis Analysis
The synthesis of quinoline derivatives like 6-Chloro-2-phenylquinolin-4-ol often involves various protocols including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . These classical synthesis protocols are still in use today. Additionally, transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions are also employed for the construction of this scaffold .Molecular Structure Analysis
The molecular structure of 6-Chloro-2-phenylquinolin-4-ol consists of a quinoline moiety substituted with a phenyl group . The quinoline moiety is a bicyclic compound containing a benzene ring fused with a pyridine ring .Chemical Reactions Analysis
Quinoline derivatives are known to be highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . The reactivity of these compounds often depends on the substitution on the heterocyclic pyridine ring .Future Directions
The future directions for 6-Chloro-2-phenylquinolin-4-ol and similar compounds likely involve further exploration of their biological activities and potential applications in medicine. Quinoline derivatives have shown a wide range of biological activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects . Therefore, continued research in this area is expected.
properties
IUPAC Name |
6-chloro-2-phenyl-1H-quinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO/c16-11-6-7-13-12(8-11)15(18)9-14(17-13)10-4-2-1-3-5-10/h1-9H,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTGFMIEELHDSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30920686 |
Source
|
Record name | 6-Chloro-2-phenylquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30920686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-phenylquinolin-4-ol | |
CAS RN |
112182-50-0 |
Source
|
Record name | 6-Chloro-2-phenyl-4-quinolone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112182500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Chloro-2-phenylquinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30920686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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